Physicochemical Properties of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
Physicochemical Properties of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol belongs to the imidazo[1,2-a]pyridine class, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The physicochemical properties of any new chemical entity (NCE) are foundational to its potential as a therapeutic agent, influencing everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core physicochemical properties of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol. It details not only the known and predicted characteristics of the compound but also presents robust, field-proven experimental methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals, offering both a data repository and a practical guide for the empirical validation of key molecular attributes.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a nitrogen-rich bicyclic heterocycle recognized as a "privileged" structure in medicinal chemistry. This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4] Derivatives of this scaffold are found in clinically used drugs and numerous compounds under investigation for various therapeutic applications.[5]
Structural Features of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
The subject of this guide, (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, incorporates several key structural motifs that define its chemical behavior:
-
Imidazo[1,2-a]pyridine Core: A planar, aromatic system that provides a rigid framework.
-
7-Chloro Substituent: The electron-withdrawing chlorine atom at the 7-position modulates the electron density of the ring system, which can influence pKa, metabolic stability, and receptor-binding interactions.
-
2-Methanol Group: A primary alcohol functional group that introduces a site for hydrogen bonding, potentially increasing aqueous solubility and providing a handle for further synthetic modification.
Chemical Structure:
(Structure of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol)
Core Physicochemical Properties
The following table summarizes the known and computationally predicted physicochemical data for (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol. It is critical for drug development professionals to understand that while predicted values are useful for initial assessment, they must be confirmed by empirical measurement.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O | ChemicalBook[6] |
| Molecular Weight | 182.61 g/mol | ChemicalBook[6] |
| CAS Number | 1368290-38-3 | ChemicalBook[6] |
| Density (Predicted) | 1.44 g/cm³ | ChemicalBook[6] |
| pKa (Predicted) | 13.34 ± 0.10 | ChemicalBook[6] |
| Melting Point | Not available in literature; requires experimental determination. | - |
| Aqueous Solubility | Not available in literature; requires experimental determination. | - |
Methodologies for Experimental Characterization
This section provides detailed, self-validating protocols for determining the essential physicochemical properties of novel compounds like (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol. The causality behind experimental choices is explained to ensure a deep understanding of the process.
Thermal Analysis: Melting Point Determination
Expertise & Experience: The melting point is a fundamental physical property that serves as a primary indicator of a substance's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities depress and broaden the melting range. Therefore, its accurate determination is a critical first step in characterization. The capillary method is the most common and reliable technique for this purpose.[7]
This protocol is adapted for a modern digital melting point apparatus.
-
Sample Preparation:
-
Capillary Loading:
-
Obtain a glass capillary tube (one end sealed).[8]
-
Jab the open end of the tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[8] To achieve tight packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop several times.[8]
-
Load the sample to a packed height of 2-3 mm. A height greater than 3 mm can lead to an artificially broad melting range.[8]
-
-
Apparatus Setup and Measurement:
-
Set the starting temperature on the apparatus to approximately 15-20°C below the expected melting point.[8][10] If the melting point is unknown, a preliminary rapid heating run should be performed to find an approximate value.[10]
-
Insert the loaded capillary tube into the heating block of the apparatus.[8]
-
Set the heating rate (ramp rate) to a medium value until the temperature is near the expected melting point.
-
Decrease the ramp rate to 1°C per minute for the final determination to ensure thermal equilibrium.[8][9]
-
-
Data Recording:
Caption: Workflow for determining melting point via the capillary method.
Aqueous Solubility Profiling
Expertise & Experience: Aqueous solubility is a critical determinant of a drug's bioavailability and is a major focus in pre-formulation studies.[11] Low solubility can be a significant hurdle in drug development.[12] It is essential to distinguish between thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. The "shake-flask" method is the gold-standard for its determination.[12][13]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., DMSO), precipitates in an aqueous buffer. It is a higher-throughput method often used in early discovery.[11][12]
This method, established by Higuchi and Connors, is considered the most reliable for determining equilibrium solubility.[12]
-
Preparation:
-
Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. "Excess" means enough solid remains undissolved at equilibrium.[12]
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[14]
-
-
Phase Separation:
-
Allow the vials to stand to let undissolved solids sediment.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the saturated solution from the remaining solid by centrifugation or filtration (using a filter compatible with the compound).[11]
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or UV-Vis spectroscopy.[11]
-
The concentration is calculated against a standard curve of known concentrations.
-
Caption: Comparison of thermodynamic and kinetic solubility determination workflows.
Spectroscopic and Spectrometric Identification
Trustworthiness: Unambiguous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for verifying the chemical structure, molecular weight, and elemental formula of a synthesized compound.
NMR provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Expected signals for (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol would include distinct aromatic protons on the imidazopyridine ring, a singlet for the methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH).
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons of the bicyclic core and a signal for the methylene carbon.[15]
General Protocol for NMR Analysis:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[16]
-
Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[17]
-
Process the data, referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[17][18]
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the proposed structure.
MS provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) is crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[16][18]
General Protocol for MS Analysis:
-
Prepare a dilute solution of the sample (typically in methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, commonly using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For HRMS, compare the measured exact mass of the [M+H]⁺ ion to the calculated theoretical mass to confirm the elemental formula (C₈H₈ClN₂O⁺).
Caption: Integrated workflow for structural confirmation using NMR and MS.
Conclusion and Future Directions
This guide has outlined the foundational physicochemical properties of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol and provided authoritative, step-by-step protocols for their experimental determination. The accurate characterization of properties such as melting point, solubility, and molecular structure is a non-negotiable prerequisite for advancing any compound through the drug discovery and development pipeline.
For researchers working with this molecule, the immediate next steps should involve the empirical determination of its melting point and aqueous solubility across a physiologically relevant pH range using the methods described herein. Subsequent investigations could include polymorph screening, determination of the octanol-water partition coefficient (LogP), and in vitro ADME assays to build a comprehensive pre-formulation data package.
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